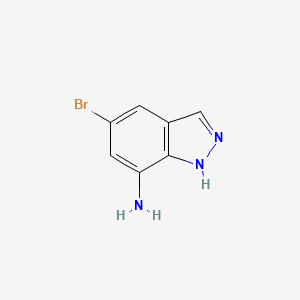

5-Bromo-1H-indazol-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKUWCXXSFKAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579224 | |

| Record name | 5-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-86-3 | |

| Record name | 5-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-indazol-7-amine

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-1H-indazol-7-amine

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Specifically, substituted 7-aminoindazoles serve as critical hinge-binding fragments in the design of potent kinase inhibitors for oncology and other therapeutic areas. The target molecule of this guide, this compound, is a highly valuable intermediate. The bromine atom at the C5 position provides a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the C7 amine is crucial for establishing key interactions with biological targets.

This guide provides a comprehensive, technically-grounded pathway to this key intermediate. It is designed to move beyond a simple recitation of steps, instead focusing on the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis.

Section 1: Synthetic Strategy and Rationale

A direct synthesis of a 7-aminoindazole from a starting material like 2,6-dichlorobenzonitrile is mechanistically challenging. The reaction of 2,6-dichlorobenzonitrile with hydrazine, a common method for indazole formation, preferentially yields 4-chloro-1H-indazol-3-amine.[2] This outcome is dictated by the electronics of the starting material, where the chlorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr) that ultimately leads to the formation of a 3-aminoindazole core.

Therefore, a more strategic and reliable approach is required to achieve the desired 7-amino substitution pattern. The pathway detailed here builds the indazole core from a precursor that ensures the correct nitrogen placement, followed by sequential functionalization to install the required bromo and amino groups with high regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates our forward synthetic strategy. The primary disconnections are the reduction of the C7 amine from a nitro group and the electrophilic bromination at the C5 position. This leads back to a foundational 7-nitro-1H-indazole core, which can be synthesized from a readily available ortho-substituted aniline.

Caption: Retrosynthetic pathway for this compound.

Section 2: The Step-by-Step Synthesis Pathway

The proposed forward synthesis is a robust, three-step process designed for efficiency and regiochemical control.

Caption: Overall forward synthesis workflow.

Step 1: Synthesis of 7-Nitro-1H-indazole

-

Core Principle: This initial step constructs the essential indazole ring system with the nitrogen atom correctly positioned at the 7-position (relative to the final amine). The reaction proceeds via a classical diazotization of an ortho-toluidine derivative, followed by an intramolecular cyclization. The nitro group is strategically placed to become the eventual C7 amine.

-

Mechanism Insight: 2-Methyl-6-nitroaniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures to form an in-situ diazonium salt. This highly reactive intermediate is not isolated. Upon gentle warming, the diazonium group is attacked by the nucleophilic nitrogen of the aniline, leading to ring closure and the formation of the stable indazole heterocycle.

Experimental Protocol: 7-Nitro-1H-indazole

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-6-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, slowly warm the mixture to room temperature and continue stirring for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

-

Work-up: Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-nitro-1H-indazole.

Step 2: Regioselective Bromination of 7-Nitro-1H-indazole

-

Core Principle: This step involves an electrophilic aromatic substitution to install the bromine atom at the C5 position. The regioselectivity of this reaction is critical.

-

Causality of Regioselectivity: The indazole ring system is generally activated towards electrophilic attack. The existing C7-nitro group is strongly deactivating and acts as a meta-director relative to its own position. This deactivation discourages substitution on the benzene ring portion of the molecule. However, the pyrazole moiety of the indazole system directs electrophiles to the C3, C5, and C7 positions. Since C7 is blocked, and C3 can be less reactive in some cases, the C5 position becomes a highly favorable site for electrophilic bromination.[3][4] Using a mild brominating agent like N-Bromosuccinimide (NBS) provides excellent control and high yields of the desired 5-bromo isomer.

Experimental Protocol: 5-Bromo-7-nitro-1H-indazole

-

Dissolution: Dissolve 7-nitro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC or LCMS.

-

Quenching & Isolation: Once the reaction is complete, pour the mixture into ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol or isopropanol to remove impurities. Dry the product under vacuum.

Step 3: Reduction of 5-Bromo-7-nitro-1H-indazole to this compound

-

Core Principle: The final step is the chemoselective reduction of the nitro group to the target primary amine without affecting the bromine substituent or the indazole ring.

-

Choice of Reagent: While various reducing agents can accomplish this transformation (e.g., catalytic hydrogenation with H₂/Pd-C, or using tin(II) chloride), a common and highly effective method is the use of iron powder in the presence of an acid source like ammonium chloride or acetic acid.[3] This system is advantageous because it is inexpensive, effective, and minimizes the risk of reductive debromination, which can be a side reaction with more powerful reducing systems like catalytic hydrogenation under certain conditions.

Experimental Protocol: this compound

-

Suspension: In a round-bottom flask, create a suspension of 5-bromo-7-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Reagent Addition: Add ammonium chloride (3.0-5.0 eq) followed by iron powder (3.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is often exothermic. Monitor the progress by TLC or LCMS until the starting material is fully consumed (typically 1-3 hours).

-

Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be further purified by recrystallization or column chromatography if necessary to yield the final product, this compound.

Section 3: Quantitative Data Summary

The following table summarizes the key parameters for the described synthetic pathway. Yields are representative and may vary based on scale and specific laboratory conditions.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Representative Yield (%) |

| 1 | 2-Methyl-6-nitroaniline | NaNO₂, HCl | Water/HCl | 0 → 25 | 3-5 | 7-Nitro-1H-indazole | 80-90% |

| 2 | 7-Nitro-1H-indazole | NBS | DMF | 25-50 | 2-6 | 5-Bromo-7-nitro-1H-indazole | 85-95% |

| 3 | 5-Bromo-7-nitro-1H-indazole | Fe, NH₄Cl | Ethanol/Water | 80-90 | 1-3 | This compound | 75-85% |

Conclusion

This guide has detailed a logical and field-validated three-step synthesis for producing this compound. By addressing the initial mechanistic hurdles associated with common starting materials and instead employing a regiochemically controlled strategy, this pathway provides a reliable method for accessing this critical building block. The emphasis on the causality behind each step—from the diazotization/cyclization to the regioselective bromination and chemoselective reduction—equips the research scientist with the necessary insights to troubleshoot and optimize the process for applications in drug discovery and development.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

An In-depth Technical Guide to 5-Bromo-1H-indazol-7-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-1H-indazol-7-amine, a heterocyclic amine of growing interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related analogues and established chemical principles to offer valuable insights for researchers. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and its potential as a scaffold in the development of novel therapeutics.

Molecular Structure and Identification

This compound is a bicyclic aromatic compound featuring a pyrazole ring fused to a benzene ring. The indazole core is substituted with a bromine atom at the 5-position and an amine group at the 7-position. The presence of these functional groups, particularly the reactive amine and the bromine atom which can participate in cross-coupling reactions, makes it a versatile building block in synthetic chemistry.[1]

Table 1: Compound Identification

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 316810-86-3 | [1] |

| Molecular Formula | C₇H₆BrN₃ | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely reported. However, based on the properties of structurally similar bromo-indazole derivatives, we can infer the following characteristics.[2][3]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comments |

| Melting Point | Solid at room temperature, likely >150 °C | Indazole cores are generally crystalline solids with relatively high melting points. The presence of the amino and bromo groups can lead to strong intermolecular interactions. |

| Boiling Point | >400 °C (Predicted) | High boiling point is expected due to the aromatic structure and polar functional groups. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | The nonpolar indazole ring and bromine atom limit aqueous solubility, while the polar amine group and the ability to form hydrogen bonds allow for solubility in polar organic solvents.[2][4] |

| pKa | The 7-amino group is expected to be basic. | The pKa can be influenced by the electron-withdrawing effect of the bromine and the aromatic system. A precise value would require experimental determination, but it is expected to be in the range of typical anilines.[5] |

| Appearance | Likely an off-white to light brown solid. | Many substituted indazoles appear as crystalline solids with some coloration due to impurities or degradation. |

| Storage | Store at room temperature in a dry, dark place. | Stable under standard laboratory conditions.[1] |

Synthesis and Purification

A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted indazoles, such as the reductive cyclization of a suitably substituted o-nitrotoluene derivative.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from commercially available 2-methyl-3-nitroaniline.

References

An In-Depth Technical Guide to 5-Bromo-1H-indazol-7-amine (CAS Number: 316810-86-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-1H-indazol-7-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, detailed characterization, and critical applications, particularly in the realm of targeted therapeutics. This document is designed to equip researchers with the necessary field-proven insights and practical methodologies for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules. As a bioisostere of indole, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1]

This compound, in particular, has emerged as a valuable intermediate. The strategic placement of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the amino group at the 7-position offers a site for amide bond formation or other nucleophilic additions. This trifecta of a reactive bromine, a nucleophilic amine, and the inherent biological relevance of the indazole core makes it a highly sought-after component in the synthesis of targeted therapies, especially kinase inhibitors.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 316810-86-3 | [3] |

| Molecular Formula | C₇H₆BrN₃ | [3] |

| Molecular Weight | 212.05 g/mol | [3] |

| Appearance | Off-white to light brown solid | Supplier Data |

| Purity | ≥97% | [3] |

| Storage | Room temperature | [3] |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the reduction of its nitro precursor, 5-bromo-7-nitro-1H-indazole. This two-step approach is generally favored for its high yields and operational simplicity.

Step 1: Synthesis of 5-Bromo-7-nitro-1H-indazole

The synthesis of the key intermediate, 5-bromo-7-nitro-1H-indazole, can be achieved from 4-bromo-2-methyl-6-nitroaniline through a diazotization reaction followed by intramolecular cyclization.

Protocol:

-

Dissolution: Dissolve 4-bromo-2-methyl-6-nitroaniline in a suitable acidic medium, such as a mixture of acetic acid and propionic acid.

-

Diazotization: Cool the solution to 0-5 °C and add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-7-nitro-1H-indazole.

Step 2: Reduction to this compound

The final step is the reduction of the nitro group of 5-bromo-7-nitro-1H-indazole to the corresponding amine. Several reducing agents can be employed for this transformation, with tin(II) chloride in ethanol or iron powder in the presence of an acid being common choices.

Protocol (using Tin(II) Chloride):

-

Reaction Setup: To a solution of 5-bromo-7-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate.

-

Reduction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Neutralization and Extraction: Dilute the residue with water and basify with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected and standard analytical techniques and their anticipated results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indazole ring.

-

δ ~7.5-7.0 ppm (m, 2H): These signals arise from the aromatic protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution.

-

δ ~6.5 ppm (s, 1H): This singlet is attributed to the proton at the C3 position of the indazole ring.

-

δ ~5.8 ppm (br s, 2H): This broad singlet corresponds to the -NH₂ protons of the amino group.

¹³C NMR (100 MHz, DMSO-d₆):

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the bromine, amino, and pyrazole ring functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected [M+H]⁺: 211.97 and 213.97 (due to the isotopic abundance of Bromine, ⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the compound.

A typical reversed-phase HPLC method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (typically in the range of 254-280 nm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

N-H stretching (amine and indazole): Bands in the region of 3400-3200 cm⁻¹.

-

Aromatic C-H stretching: Bands around 3100-3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

C-N stretching: Bands in the region of 1350-1250 cm⁻¹.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold is known to effectively mimic the hinge-binding motif of ATP, making it an ideal core for kinase inhibitors.[4]

The bromine atom at the C5 position of this compound allows for the introduction of various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions. This enables the exploration of the solvent-exposed region of the kinase active site, often leading to improved potency and selectivity. The amino group at the C7 position can be acylated or otherwise modified to interact with other key residues in the ATP-binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If swallowed, call a poison center or doctor.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its versatile functionality allows for the creation of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in drug discovery and development. This guide provides a solid foundation of technical knowledge and practical protocols to aid researchers in their endeavors with this valuable compound.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1H-Indazole-3-amine Derivatives

Abstract

The 1H-indazole-3-amine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted 1H-indazole-3-amine derivatives. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offering field-proven insights and detailed experimental protocols to empower the rational design of novel therapeutics. We delve into the diverse pharmacological landscape of these compounds, with a particular focus on their anticancer properties, elucidating their interactions with key cellular targets and pathways.

Introduction: The Rise of the 1H-Indazole-3-amine Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, the 1H-indazole ring system has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Its unique structural and electronic properties allow it to participate in a variety of interactions with biological macromolecules, most notably as a potent hinge-binding motif in protein kinases.[1] This has led to the successful development of several clinically approved and investigational drugs for a range of diseases, particularly cancer.[1][2]

Substituted 1H-indazole-3-amine derivatives, in particular, have garnered significant attention due to their synthetic tractability and the diverse biological activities they exhibit. These activities span from antitumor and anti-inflammatory to antibacterial and antiviral properties. This guide will focus primarily on the anticancer applications of this versatile chemical class, exploring how strategic substitutions on the indazole core can modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core and Introducing Diversity

The biological activity of 1H-indazole-3-amine derivatives is intrinsically linked to the nature and position of their substituents. Therefore, robust and flexible synthetic methodologies are paramount for exploring the structure-activity relationships (SAR) of this compound class.

Core Synthesis of 1H-Indazole-3-amine

A common and efficient method for the synthesis of the 1H-indazole-3-amine core involves the reaction of an ortho-fluorobenzonitrile with hydrazine hydrate.[3] This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine [4]

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (80%, 10 eq).

-

Reaction Conditions: The reaction mixture is refluxed for 20 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford 5-bromo-1H-indazol-3-amine as a solid.

Introduction of Substituents: The Power of Cross-Coupling

The introduction of diverse substituents onto the indazole core is crucial for tuning the pharmacological profile of the final compounds. The Suzuki coupling reaction is a powerful and widely used method for creating carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties, particularly at the C-5 position of the indazole ring.[1][4]

Experimental Protocol: Suzuki Coupling for C-5 Arylation [4]

-

Reaction Setup: In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the desired boronic acid or ester (1.2 eq), cesium carbonate (Cs2CO3) as a base (2.0 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

-

Solvent and Atmosphere: The reactants are suspended in a mixture of 1,4-dioxane and water (typically in a 1:1 ratio). The vessel is purged with an inert gas, such as nitrogen or argon.

-

Reaction Conditions: The reaction mixture is heated to 90 °C and stirred until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Activities and Mechanisms of Action

Substituted 1H-indazole-3-amine derivatives have demonstrated a remarkable breadth of biological activities, with their anticancer effects being the most extensively studied.

Anticancer Activity

The antitumor properties of these compounds stem from their ability to interfere with various cellular processes critical for cancer cell proliferation, survival, and metastasis.

Many 1H-indazole-3-amine derivatives function as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. The 1H-indazole-3-amine moiety itself is an effective hinge-binding fragment, anchoring the inhibitor to the ATP-binding site of the kinase.[1][5]

Notable Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and spread. Several 1H-indazole derivatives have shown significant VEGFR-2 inhibitory activity.[6]

-

FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers. 1H-indazol-3-amine derivatives have been developed as potent FGFR1 inhibitors.[2][5][6]

-

ALK (Anaplastic Lymphoma Kinase): ALK is a tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers. Entrectinib, a 3-aminoindazole derivative, is a potent ALK inhibitor.[2][6]

-

Bcr-Abl: This fusion protein is the hallmark of chronic myeloid leukemia (CML). 1H-indazol-3-amine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of Bcr-Abl.[2][6]

Beyond kinase inhibition, certain 1H-indazole-3-amine derivatives can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. For instance, compound 6o has been shown to induce apoptosis in chronic myeloid leukemia (K562) cells by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[7][8][9]

Quantitative Analysis of Biological Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. Below is a summary of the reported activities for selected compounds.

| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [7][8][9] |

| 6o | HEK-293 (Normal Kidney Cells) | 33.2 | [7][8][9] |

| 5k | Hep-G2 (Hepatoma) | 3.32 | [4] |

| Entrectinib (127) | ALK (Anaplastic Lymphoma Kinase) | 0.012 | [2][6] |

| Compound 99 | FGFR1 (Fibroblast Growth Factor Receptor 1) | 0.0029 | [6] |

| Compound 89 | Bcr-Abl (Wild-Type) | 0.014 | [2] |

| Compound 89 | Bcr-Abl (T315I Mutant) | 0.45 | [2] |

Methodologies for Biological Evaluation

Rigorous and reproducible biological assays are essential for characterizing the activity of newly synthesized 1H-indazole-3-amine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4][7]

Experimental Protocol: MTT Cytotoxicity Assay [1][4]

-

Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the effects of compounds on apoptosis and the cell cycle.

-

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) staining can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Cycle Analysis: PI staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Conclusion and Future Perspectives

Substituted 1H-indazole-3-amine derivatives represent a highly versatile and promising class of compounds in drug discovery. Their proven success as kinase inhibitors, coupled with their ability to induce apoptosis and cell cycle arrest, underscores their potential as anticancer agents. The synthetic accessibility of this scaffold allows for extensive exploration of the chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Novel Substitutions: Exploring new substitution patterns to identify inhibitors for novel and challenging drug targets.

-

Combination Therapies: Evaluating the synergistic effects of 1H-indazole-3-amine derivatives with other anticancer agents.

-

Targeted Drug Delivery: Developing strategies to deliver these compounds specifically to tumor tissues, thereby enhancing efficacy and reducing off-target toxicity.

The continued investigation of this remarkable scaffold holds great promise for the development of the next generation of targeted therapies.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Targets for 5-Bromo-1H-indazol-7-amine Analogs

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in engaging a wide array of biological targets.[1][2] This has led to the development of several clinically successful drugs, particularly in oncology, such as Axitinib, Pazopanib, and Niraparib.[1][2][3] The specific analog, 5-Bromo-1H-indazol-7-amine, serves as a highly strategic starting point for novel drug discovery. The bromine atom at the C5 position is primed for synthetic diversification through cross-coupling reactions, while the amine at C7 offers another vector for modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth framework for researchers and drug development professionals to identify and validate potential therapeutic targets for novel analogs derived from this scaffold, with a primary focus on the well-established role of indazoles as potent protein kinase inhibitors.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

The indazole core is a bioisostere of purine, enabling it to function as an effective "hinge-binder" within the ATP-binding pocket of protein kinases.[4] This interaction is fundamental to the mechanism of action for many indazole-based inhibitors. By mimicking the adenine portion of ATP, these compounds competitively block the kinase's catalytic activity, thereby interrupting aberrant signaling pathways that drive diseases like cancer. The true power of the this compound scaffold lies in its synthetic tractability. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.[5][6] This synthetic flexibility is paramount for tuning the compound's affinity and selectivity for specific kinase targets.

Prime Therapeutic Target Class: Protein Kinases

The human kinome consists of over 500 protein kinases that regulate virtually all cellular processes. Their dysregulation is a hallmark of numerous cancers, inflammatory disorders, and other diseases, making them high-value therapeutic targets.[1] Indazole derivatives have been successfully developed against multiple subfamilies of kinases.

Receptor Tyrosine Kinases (RTKs)

RTKs are critical regulators of cell growth, proliferation, and angiogenesis. Their aberrant activation is a common driver of tumor progression.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Indazole-based drugs like Axitinib and Pazopanib are potent VEGFR inhibitors.[2] Analogs of this compound can be designed to target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[7][8][9]

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently dysregulated in various cancers, including urothelial and lung carcinomas, through mutations, amplifications, or translocations.[1][10] Several indazole derivatives have been identified as potent FGFR1 inhibitors, with structure-activity relationship (SAR) studies showing that modifications on the indazole ring significantly impact potency and cellular activity.[1][10][11][12] The crystal structure of an indazole derivative bound to FGFR1 has provided a clear basis for rational drug design.[11]

-

Epidermal Growth Factor Receptors (EGFRs): EGFR is a well-established target in non-small cell lung cancer (NSCLC). The development of resistance to first and second-generation inhibitors has driven the search for new scaffolds. Indazole-based compounds have been successfully designed as covalent inhibitors that target resistant EGFR mutants, demonstrating the scaffold's adaptability.[13][14]

Serine/Threonine Kinases

This class of kinases plays a pivotal role in cell cycle progression and mitosis.

-

Aurora Kinases: As key regulators of mitosis, the overexpression of Aurora kinases (AURKA and AURKB) is linked to genomic instability and is a common feature in many cancers.[1][15] The indazole scaffold has been successfully utilized to develop potent and selective inhibitors of Aurora kinases, which occupy the ATP binding site and form crucial hydrogen bonds with hinge residues.[1][16][17]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their inhibitors are a proven class of cancer therapeutics. Indazole derivatives have been identified as inhibitors of various CDK-cyclin complexes, such as CDK2/cyclin A and CDK9.[18][19][20] These findings suggest that novel analogs of this compound could be developed as cell cycle inhibitors.

Experimental Workflow for Target Identification and Validation

A hierarchical screening cascade is essential for efficiently identifying and validating the therapeutic targets of novel this compound analogs. This process begins with broad, high-throughput biochemical assays and progresses to more complex, physiologically relevant cell-based and in vivo models.

Caption: High-level workflow for kinase inhibitor discovery.

Phase 1: Primary Biochemical Screening

The initial step is to assess the direct inhibitory activity of the synthesized analog library against a panel of purified kinases.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a robust, high-throughput method for measuring kinase activity.[21] They rely on the energy transfer between a lanthanide donor (e.g., Europium) and a fluorescent acceptor when brought into close proximity by a binding event, such as an antibody recognizing a phosphorylated substrate.[22][23]

-

Principle: A biotinylated substrate peptide and the kinase are incubated with ATP and the test compound. The reaction is stopped, and a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-acceptor conjugate are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor close enough for FRET to occur. The resulting signal is proportional to kinase activity.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare kinase, biotinylated substrate, and ATP working solutions in a suitable kinase reaction buffer. Prepare serial dilutions of the this compound analogs.

-

Kinase Reaction: In a low-volume 384-well plate, dispense the test compound, followed by the kinase.

-

Initiation: Start the reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the plate at room temperature for a duration determined by the kinase's activity (typically 60-120 minutes).

-

Detection: Stop the reaction by adding an EDTA-containing detection buffer that includes the Europium-labeled antibody and the streptavidin-acceptor.

-

Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding, then read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).

-

-

Data Analysis: The TR-FRET signal is calculated as a ratio of the acceptor's emission to the donor's emission. The percent inhibition is calculated relative to no-inhibitor (high activity) and no-enzyme (low activity) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

| Parameter | Typical Concentration/Condition | Rationale |

| ATP Concentration | At or near the Km | Ensures sensitivity to ATP-competitive inhibitors. |

| Enzyme Concentration | EC80 (produces 80% of max signal) | Provides a robust signal window for detecting inhibition. |

| Substrate Concentration | > Km | Ensures the reaction is not substrate-limited. |

| Stop Reagent | EDTA | Chelates Mg2+, a necessary cofactor for kinase activity, instantly stopping the reaction. |

Phase 2: Cellular Activity and Target Engagement

Once potent biochemical hits are identified, the next critical step is to determine if they can enter cells and engage their intended target in a physiological context.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of a compound on a cancer cell line known to be dependent on the target kinase.[24]

-

Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring its absorbance.

-

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., HUVECs for VEGFR-2, HCT116 for Aurora Kinase) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indazole analogs for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. IC50 values are calculated from the dose-response curve.

Protocol 3: Western Blot for Phospho-Substrate

This technique provides direct evidence of target engagement by measuring the phosphorylation state of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate in compound-treated cells confirms on-target activity.[26]

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target substrate. A separate blot or re-probing with an antibody for the total substrate protein is used for normalization.

-

Step-by-Step Methodology:

-

Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[27][28]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk , as its casein phosphoprotein content can cause high background.[28]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-VEGFR2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the substrate for loading control verification.

-

Caption: Validating target engagement via Western Blot.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutic agents, particularly protein kinase inhibitors. By employing a systematic discovery funnel—beginning with broad biochemical screening, progressing through cellular activity and target validation assays, and culminating in preclinical models—researchers can efficiently identify the most promising therapeutic targets for novel analogs. The detailed protocols and strategic considerations outlined in this guide provide a robust framework for navigating this process. Future work should focus on leveraging structural biology (e.g., co-crystallography) to guide SAR and optimize lead compounds for enhanced potency, selectivity, and drug-like properties, ultimately translating this versatile chemical scaffold into next-generation targeted therapies.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dcreport.org [dcreport.org]

- 22. researchgate.net [researchgate.net]

- 23. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. atcc.org [atcc.org]

- 26. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

The Versatile Bromine Handle: A Technical Guide to the Reactivity and Functionalization of Bromo-indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of a bromine atom onto the indazole ring transforms it into a versatile synthetic intermediate, unlocking a vast chemical space for the development of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive exploration of the reactivity of bromo-indazoles and a detailed examination of the primary methodologies for their functionalization. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, copper-catalyzed transformations, and organometallic strategies, offering field-proven insights into experimental design, mechanistic underpinnings, and protocol optimization.

The Indazole Core and the Influence of Bromine Substitution

Indazole, a bicyclic heteroaromatic compound, exists in two tautomeric forms, 1H-indazole and 2H-indazole. The electronic properties of the indazole ring are influenced by the position of the nitrogen atoms, which in turn dictates the reactivity of the molecule. The introduction of a bromine atom, a versatile halogen, at various positions (e.g., C3, C5, C7) provides a crucial handle for a wide array of chemical transformations. The reactivity of the C-Br bond is significantly influenced by its position on the indazole ring, with factors such as electronic effects and steric hindrance playing a pivotal role in the feasibility and outcome of functionalization reactions. For instance, the C3-position is often a key site for modification to modulate biological activity.[1]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Bromo-indazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are the most widely employed methods for the functionalization of bromo-indazoles.[2][3] These reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting a bromo-indazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][5] This reaction is widely used to synthesize biaryl and heteroaryl-substituted indazoles, which are common motifs in pharmacologically active compounds.

Causality Behind Experimental Choices:

-

Catalyst: The choice of palladium catalyst and ligand is critical. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be highly effective for the Suzuki coupling of 5-bromoindazoles.[4] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: An appropriate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the organoboron species.[4] The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of solvents, such as dimethoxyethane (DME) and water, is often used to ensure the solubility of both the organic and inorganic reagents.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole [4]

-

A solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous DME (10 mL) is stirred under an argon atmosphere for 1 hour.

-

To this solution, 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) are added sequentially.

-

The reaction mixture is heated to 80 °C for 2 hours.

-

After cooling, the mixture is poured into a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [4]

| Catalyst | Yield (%) |

| Pd(PPh₃)₄ | 65 |

| PdCl₂(PPh₃)₂ | 50 |

| Pd(OAc)₂ | 40 |

| Pd(dppf)Cl₂ | 85 |

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the coupling of bromo-indazoles with a wide variety of primary and secondary amines.[6][7][8] This reaction is of paramount importance in drug discovery, as the introduction of an amino group can significantly impact the pharmacological properties of a molecule.

Causality Behind Experimental Choices:

-

Ligand: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos and BINAP are often employed to promote the reductive elimination step and prevent catalyst decomposition.[9]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine and generate the active amido species.[9]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions with water.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-1-tetralone (as an illustrative example for aryl bromides) [9]

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-1-tetralone (1.0 mmol), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

-

Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add sodium tert-butoxide (1.4 mmol) to the tube.

-

Through the septum, add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of 1,4-palladium migration in C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility, Stability, and Storage of 5-Bromo-1H-indazol-7-amine

Introduction

5-Bromo-1H-indazol-7-amine is a heterocyclic amine compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous bioactive molecules. Specifically, its structural motifs make it a valuable building block in the synthesis of targeted therapeutics, including kinase inhibitors and scaffolds for Proteolysis Targeting Chimeras (PROTACs).[1]

The successful application of this reagent in any research or development workflow—from initial screening to scale-up synthesis—is critically dependent on a thorough understanding of its fundamental physicochemical properties. Incorrect handling, storage, or solvent selection can lead to sample degradation, poor experimental reproducibility, and the misinterpretation of results.

This guide provides an in-depth analysis of the solubility, stability, and storage of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data but also the methodological framework for validating these parameters within your own laboratory context.

Physicochemical Properties

A summary of the key properties for this compound is presented below. This data serves as the foundation for understanding its behavior in experimental systems.

| Property | Value | Source(s) |

| CAS Number | 316810-86-3 | [1][2] |

| Molecular Formula | C₇H₆BrN₃ | [1][3] |

| Molecular Weight | 212.05 g/mol | [1] |

| Appearance | Presumed to be an off-white to yellow/grey solid | [4] |

Solubility Profile: A Methodological Approach

Accurate solubility data is paramount for preparing stock solutions, designing reaction conditions, and ensuring compound availability in biological assays. Publicly available quantitative solubility data for this compound is scarce. Therefore, an empirical determination is the most reliable path forward.

3.1 Theoretical Considerations & Solvent Selection

The structure of this compound—a rigid, aromatic heterocyclic system with a polar amine group and a nonpolar bromine atom—suggests a complex solubility profile.

-

Aqueous Solubility: Expected to be very low. The hydrophobic surface area of the bicyclic core and the bromine atom will likely dominate over the hydrophilic contribution of the single amine group. A Safety Data Sheet for the structurally similar compound 5-Bromo-7-Azaindole reports a water solubility of only 52.5 - 66.4 mg/L.[4]

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective due to their ability to disrupt crystal lattice energy and form hydrogen bonds.

-

Polar Protic Solvents: Alcohols such as ethanol and methanol may offer moderate solubility, but likely less than DMSO or DMF.

3.2 Experimental Protocol for Solubility Determination

This protocol describes a standard laboratory method for determining the solubility of a compound. The objective is to identify a suitable solvent for stock solution preparation and to quantify the solubility at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Analytical balance

-

Vortex mixer and/or orbital shaker

-

Centrifuge

-

Calibrated pipettes

-

HPLC-grade solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, Phosphate-Buffered Saline (PBS) pH 7.4

-

2.0 mL microcentrifuge tubes or glass vials

Methodology:

-

Preparation: Add a pre-weighed excess of this compound (e.g., 5-10 mg) to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of each test solvent (e.g., 500 µL) to the corresponding vials.

-

Equilibration: Cap the vials securely. Agitate the samples using a vortex mixer for 2 minutes, followed by incubation on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours. This extended time is crucial to ensure the solution reaches equilibrium.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Sample Dilution & Analysis: Carefully remove an aliquot of the clear supernatant from each sample. Perform a serial dilution with a suitable mobile phase and analyze the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Determine the concentration in the supernatant based on a standard curve. This value represents the saturation solubility of the compound in that solvent at the tested temperature.

This workflow ensures a robust and reproducible determination of solubility.

Caption: Experimental workflow for solubility determination.

Chemical Stability and Degradation Profile

Understanding a compound's stability is crucial for ensuring its integrity during experiments and for defining appropriate storage conditions. The Safety Data Sheet for this compound states that it is "Stable under recommended storage conditions".[2] However, the presence of an aromatic amine group suggests potential susceptibility to oxidative and photolytic degradation.

4.1 Potential Degradation Pathways

-

Oxidation: The primary amine group is a potential site for oxidation, which can be accelerated by exposure to air, light, or trace metal impurities. This can lead to the formation of colored impurities and a decrease in purity over time.

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV light, leading to complex degradation pathways.

-

Acid/Base Instability: While the indazole core is relatively stable, extreme pH conditions could potentially lead to hydrolysis or other reactions, although this is generally less common for this scaffold compared to others.

4.2 Protocol for Forced Degradation Study

A forced degradation study is an essential tool to probe the intrinsic stability of a compound. It involves subjecting a solution of the compound to harsh conditions to accelerate degradation and identify potential liabilities.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent with known solubility (e.g., 1 mg/mL in DMSO or Acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add 0.1 M HCl.

-

Basic: Add 0.1 M NaOH.

-

Oxidative: Add 3% H₂O₂.

-

Thermal: Incubate at 60°C.

-

Photolytic: Expose to a calibrated UV light source (e.g., ICH option 2).

-

Control: Keep one aliquot at room temperature, protected from light.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24-48 hours).

-

Analysis: At the end of the incubation, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method (e.g., HPLC or LC-MS) and compare them to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Caption: Logic diagram for a forced degradation study.

Recommended Storage and Handling

Proper storage is the most effective way to ensure the long-term stability and viability of this compound. Recommendations from various suppliers differ slightly, but a conservative approach based on best practices is advised.[1][2][3]

5.1 Storage Conditions

-

Long-Term Storage (> 1 month): Store at -20°C .[3] The container should be tightly sealed and placed within a desiccator containing a drying agent (e.g., silica gel) to protect from moisture. Protection from light is also critical; storing in an amber vial or inside a secondary container is recommended.[5]

-

Short-Term Storage (< 1 month): Storage at 2-8°C is acceptable for routine use.[2] Again, ensure the container is well-sealed and protected from light and moisture.

-

Room Temperature Storage: While some suppliers list room temperature storage, this is not recommended for maintaining the highest purity over extended periods due to the potential for slow oxidative or photolytic degradation.[1]

Caption: Decision tree for selecting storage conditions.

5.2 Safe Handling Procedures

As a chemical intermediate, this compound requires careful handling to ensure personnel safety.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][6]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[2][4]

-

Exposure Controls: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2] Avoid dust formation during weighing and transfer.[6]

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local regulations.[2]

Conclusion

This compound is a valuable reagent whose utility is maximized through a clear understanding of its properties. While it is generally stable under proper storage conditions, its poor aqueous solubility and potential for oxidative degradation are key factors that must be managed. The most reliable approach is to empirically determine its solubility in solvents relevant to your workflow. For long-term viability, storage at -20°C in a dark, dry environment is the most robust recommendation. By following the methodologies and recommendations outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

- 1. calpaclab.com [calpaclab.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 316810-86-3|7-Amino-5-bromo-1H-indazole|7-Amino-5-bromo-1H-indazole|-范德生物科技公司 [bio-fount.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 7-Bromo-1H-indazol-5-amine | 953411-10-4 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Retrosynthesis and Synthesis of 5-Bromo-1H-indazol-7-amine

Introduction

This compound is a vital heterocyclic building block in contemporary medicinal chemistry. The indazole scaffold, an isostere of indole, is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] The specific substitution pattern of 5-bromo and 7-amino groups provides crucial vectors for further molecular elaboration, enabling the targeted synthesis of complex drug candidates.

This technical guide, intended for researchers and drug development professionals, provides a detailed exploration of a reliable and field-proven retrosynthetic strategy for this compound. We will dissect the target molecule to identify key intermediates and outline robust, scalable protocols for their synthesis. The focus will be on explaining the causal logic behind experimental choices, ensuring that each protocol is presented as a self-validating and reproducible system.

Retrosynthetic Analysis

The cornerstone of an efficient synthetic campaign is a logical retrosynthetic analysis. Our approach is to deconstruct the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections for this compound are based on well-established and high-yielding transformations.

The most logical initial step is a Functional Group Interconversion (FGI) of the 7-amino group to a more stable precursor, the 7-nitro group. Aromatic amines are frequently prepared via the reduction of the corresponding nitro compounds, a transformation that is typically clean and high-yielding. This leads us to our key intermediate: 5-Bromo-7-nitro-1H-indazole .

The second disconnection breaks the indazole ring itself. The formation of the N1-C7a bond via intramolecular cyclization of a diazonium salt is a classic and effective method for indazole synthesis. This leads back to the aniline precursor, 4-Bromo-2-methyl-6-nitroaniline . This starting material contains the requisite substitution pattern poised for the key cyclization step.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Workflow

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed. This pathway is efficient and utilizes robust chemical transformations suitable for laboratory and potential scale-up operations.

Caption: Forward synthesis workflow from starting material to final product.

Part 1: Synthesis of 5-Bromo-7-nitro-1H-indazole

The formation of the indazole ring system from an appropriately substituted o-toluidine derivative is a robust and well-documented transformation.[3][4] The process involves the diazotization of the primary amine of 4-Bromo-2-methyl-6-nitroaniline, which then undergoes an in-situ intramolecular cyclization with the loss of a proton from the methyl group to form the pyrazole ring of the indazole core.

Expertise & Rationale: The choice of acidic conditions (e.g., acetic acid or mineral acids) is critical for the formation of the nitrous acid (from NaNO2) required for diazotization. The reaction is typically performed at low temperatures (0–5 °C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition. The subsequent warming of the reaction mixture facilitates the intramolecular cyclization.

Experimental Protocol

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-Bromo-2-methyl-6-nitroaniline.

-

Dissolution: Add glacial acetic acid and stir until the starting material is fully dissolved. Cool the solution to 0–5 °C in an ice-water bath.

-

Diazotization: Dissolve sodium nitrite (NaNO2) in a minimal amount of water and add it dropwise to the cooled aniline solution, ensuring the internal temperature does not exceed 5 °C.

-

Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary Table

| Reagent/Material | Molar Mass ( g/mol ) | Moles (equiv.) | Amount Used |

| 4-Bromo-2-methyl-6-nitroaniline | 231.05 | 1.0 | User Defined |

| Sodium Nitrite (NaNO2) | 69.00 | 1.1 | Calculated |

| Glacial Acetic Acid | 60.05 | Solvent | Sufficient |

| Product: 5-Bromo-7-nitro-1H-indazole | 242.03 | - | Yield: 75-85% |

Part 2: Synthesis of this compound

The final step in the sequence is the reduction of the 7-nitro group to the target 7-amino group. This is a fundamental transformation in organic synthesis. Several methods are available, but the use of stannous chloride (SnCl₂) in an acidic medium is particularly effective for nitroindazoles, offering high yields and operational simplicity.[4][5]

Expertise & Rationale: Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean alternative but can sometimes be sluggish for sterically hindered nitro groups or lead to dehalogenation (loss of the bromine atom) as a side reaction.[6] Iron powder in acidic medium is another classic method, but the work-up can be more cumbersome due to the formation of iron sludge. Stannous chloride is a reliable stoichiometric reductant that works well for this specific substrate class. The acidic conditions (typically concentrated HCl) are necessary for the reaction mechanism and help to solubilize the resulting amine product as its hydrochloride salt.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, suspend 5-Bromo-7-nitro-1H-indazole in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Acidification & Reaction: Slowly add concentrated hydrochloric acid (HCl) while stirring. The reaction is exothermic. Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts and the free amine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table

| Reagent/Material | Molar Mass ( g/mol ) | Moles (equiv.) | Amount Used |